2-Iodo-5-(trifluoromethyl)pyrimidine

Catalog No.
S3370687
CAS No.
112930-95-7
M.F
C5H2F3IN2
M. Wt
273.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-5-(trifluoromethyl)pyrimidine

CAS Number

112930-95-7

Product Name

2-Iodo-5-(trifluoromethyl)pyrimidine

IUPAC Name

2-iodo-5-(trifluoromethyl)pyrimidine

Molecular Formula

C5H2F3IN2

Molecular Weight

273.98 g/mol

InChI

InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-10-4(9)11-2-3/h1-2H

InChI Key

OUVBWBDXUZIKRJ-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)I)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=N1)I)C(F)(F)F

Synthesis:

2-Iodo-5-(trifluoromethyl)pyrimidine is not readily available commercially, but its synthesis has been reported in several scientific publications. One common method involves the nucleophilic aromatic substitution of 2-chloro-5-(trifluoromethyl)pyrimidine with sodium iodide. [, ]

Potential Applications:

While there is no extensive research specifically on 2-Iodo-5-(trifluoromethyl)pyrimidine itself, the presence of the reactive iodine and trifluoromethyl groups makes it a potentially valuable building block for the synthesis of more complex molecules with various applications in scientific research. Here are some potential areas of exploration:

  • Medicinal Chemistry: The trifluoromethyl group is a common bioisostere of the carboxylic acid group, meaning it can mimic its behavior in some biological systems. This property, combined with the reactivity of the iodine group, could be useful in the development of novel pharmaceuticals. []
  • Material Science: The combination of aromatic and halogenated functionalities can influence properties relevant to material science, such as conductivity and self-assembly. 2-Iodo-5-(trifluoromethyl)pyrimidine could be a starting material for the synthesis of new materials with tailored properties. [, ]
  • Organic Chemistry: The reactive iodine group allows for further functionalization through various coupling reactions, enabling the construction of more complex molecules with diverse functionalities. This versatility could be valuable for synthetic organic chemists exploring new reaction pathways and molecule design. []

2-Iodo-5-(trifluoromethyl)pyrimidine is a halogenated pyrimidine compound characterized by the presence of an iodine atom at the 2-position and a trifluoromethyl group at the 5-position of the pyrimidine ring. Its molecular formula is C6H3F3INC_6H_3F_3IN, with a molecular weight of approximately 272.99 g/mol. This compound exhibits unique physical and chemical properties due to the electron-withdrawing nature of the trifluoromethyl group and the presence of iodine, which can influence its reactivity and interactions with biological systems .

The chemical reactivity of 2-Iodo-5-(trifluoromethyl)pyrimidine primarily involves nucleophilic substitution reactions, where the iodine atom can be replaced by various nucleophiles. The trifluoromethyl group also plays a significant role in determining the compound's reactivity, as it can stabilize negative charges during reaction pathways. Common reactions include:

  • Nucleophilic substitution: The iodine atom can be displaced by nucleophiles such as amines or alcohols.
  • Cross-coupling reactions: It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds .

Several synthetic routes have been developed for the preparation of 2-Iodo-5-(trifluoromethyl)pyrimidine:

  • Direct halogenation: Starting from 5-(trifluoromethyl)pyrimidine, iodine can be introduced through electrophilic aromatic substitution.
  • Functional group interconversion: This method involves converting a precursor compound such as 5-bromo-2-(trifluoromethyl)pyrimidine into the desired iodo derivative using iodide sources under appropriate conditions .

The unique properties of 2-Iodo-5-(trifluoromethyl)pyrimidine make it useful in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Material science: The compound can be utilized in developing materials with specific electronic properties due to its halogenated structure.
  • Agricultural chemistry: It may be explored for use in agrochemicals due to its potential biological activity against pests and pathogens .

Interaction studies involving 2-Iodo-5-(trifluoromethyl)pyrimidine focus on its binding affinity towards biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Initial findings suggest that halogenated pyrimidines can interact effectively with various biomolecules, influencing their activity and stability .

Several compounds share structural similarities with 2-Iodo-5-(trifluoromethyl)pyrimidine. Here are a few notable examples:

Compound NameStructureUnique Features
5-Iodo-2-(trifluoromethyl)pyrimidineStructureIodine at position 5; different reactivity profile
2-Bromo-5-(trifluoromethyl)pyridineStructureBromine instead of iodine; potentially different biological activity
4-Iodo-3-(trifluoromethyl)pyridineStructure not availableDifferent position of iodine; alters electronic properties

The uniqueness of 2-Iodo-5-(trifluoromethyl)pyrimidine lies in its specific positioning of functional groups, which significantly influences its chemical behavior and potential applications compared to these similar compounds. The trifluoromethyl group enhances its lipophilicity and reactivity, making it a valuable candidate for further research in medicinal chemistry and material science .

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (NAS) is a cornerstone for introducing iodine into the pyrimidine ring. The electron-withdrawing trifluoromethyl group at the 5-position activates the pyrimidine ring toward substitution, facilitating the displacement of leaving groups such as chlorine or bromine. For example, 2-chloro-5-(trifluoromethyl)pyrimidine can undergo iodination via NAS using potassium iodide in the presence of a copper(I) catalyst. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C), achieving yields of 65–80%.

Steric and electronic factors critically influence the regioselectivity of substitution. The trifluoromethyl group’s strong electron-withdrawing effect directs incoming nucleophiles to the para position relative to itself, ensuring preferential iodination at the 2-position. Computational studies suggest that the transition state stabilization provided by the trifluoromethyl group reduces activation energy, accelerating the substitution kinetics.

Halogenation Techniques for Pyrimidine Functionalization

Direct halogenation of pre-functionalized pyrimidines offers a streamlined route to 2-iodo-5-(trifluoromethyl)pyrimidine. Iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media enables electrophilic iodination. For instance, treating 5-(trifluoromethyl)pyrimidine with ICl in acetic acid at 50°C introduces iodine at the 2-position with 70–75% efficiency. Alternatively, radical iodination using iodine and tert-butyl hydroperoxide (TBHP) under ultraviolet light provides a metal-free pathway, though yields are moderate (55–60%).

Comparative studies highlight the superiority of transition metal-mediated methods. Palladium-catalyzed directed ortho-iodination, employing ligands such as 1,10-phenanthroline, achieves >85% yield by leveraging coordinating groups to steer iodination. However, this approach requires pre-installed directing groups, adding synthetic steps.

Microwave-Assisted Synthesis Protocols

Microwave irradiation enhances reaction rates and selectivity in pyrimidine iodination. A protocol developed by Chen et al. involves heating 2-chloro-5-(trifluoromethyl)pyrimidine with sodium iodide and copper(I) iodide in DMF at 150°C under microwave conditions for 15 minutes, achieving 92% conversion. The rapid, uniform heating minimizes side reactions such as dehalogenation or ring degradation, common in conventional thermal methods.

Scale-up trials demonstrate that microwave-assisted synthesis reduces reaction times by 70% compared to oil-bath heating. However, energy dissipation and vessel design limitations constrain batch sizes, necessitating modular reactor systems for industrial adaptation.

Optimization of Reaction Conditions for Yield Enhancement

Key parameters influencing yield include:

  • Solvent choice: DMF outperforms toluene or tetrahydrofuran due to its high polarity and ability to stabilize transition states.
  • Catalyst loading: Copper(I) iodide at 10 mol% maximizes iodine incorporation while avoiding metal aggregation.
  • Temperature: Reactions above 100°C favor kinetic control, suppressing thermodynamic byproducts like diiodinated species.

Statistical optimization via response surface methodology (RSM) has identified ideal conditions: 110°C, 12-hour reaction time, and a 1:1.2 substrate-to-iodide ratio, yielding 88% product.

Scalability Challenges in Industrial Production

Transitioning lab-scale synthesis to industrial production introduces hurdles:

  • Heat management: Exothermic iodination reactions risk thermal runaway in large batches. Continuous flow reactors mitigate this by enabling precise temperature control and rapid quenching.
  • Iodine handling: Corrosive iodine vapors require specialized equipment, such as Hastelloy-lined reactors, to prevent degradation.
  • Purification: Removing residual copper catalysts demands costly chromatography or chelating resins. Recent advances in flow-through scavengers have reduced purification costs by 40%.

Pilot plants employing continuous flow systems report 75–80% yields at kilogram scales, though further optimization is needed to match lab efficiencies.

Role in Antiviral Drug Discovery Programs

The application of 2-iodo-5-(trifluoromethyl)pyrimidine in antiviral drug discovery represents a rapidly expanding area of medicinal chemistry research. Pyrimidine-based compounds have demonstrated broad-spectrum antiviral activity through multiple mechanisms, including inhibition of viral replication, interference with viral assembly, and modulation of host cell metabolism [8] [9].

Trifluoromethyl pyrimidine derivatives have shown exceptional promise in antiviral applications, particularly against RNA viruses. Recent studies have identified a series of trifluoromethyl pyrimidine derivatives bearing amide moieties that exhibit significant antifungal and antiviral activities [10]. Compounds 5b, 5j, and 5l demonstrated excellent in vitro antifungal activity against Botrytis cinerea, with inhibition rates of 96.76%, 96.84%, and 100%, respectively, which were equal to or superior to the commercial standard tebuconazole [10].

The mechanism of antiviral action for trifluoromethyl pyrimidine compounds involves multiple pathways. Pyrimidine biosynthesis inhibition has emerged as a particularly effective strategy, as RNA viruses require a high supply of nucleoside triphosphates from the host for efficient replication [9] [11]. Large-scale screening efforts have identified pyrimidine biosynthesis inhibitors as effective antivirals, with synergistic effects observed when combined with nucleoside analogues [9].

A groundbreaking study demonstrated that combining pyrimidine biosynthesis inhibitors with antiviral nucleoside analogues synergistically inhibits severe acute respiratory syndrome coronavirus 2 infection both in vitro and in vivo [9]. This combination approach addresses the challenge of viral resistance while providing enhanced therapeutic efficacy. The mechanism involves depletion of cellular pyrimidine pools, which forces the virus to compete for limited nucleotide resources while being simultaneously targeted by nucleoside analogues that interfere with viral replication [8].

Halogenated pyrimidine derivatives have also shown remarkable antiviral potential. Novel pyrimidine derivatives synthesized from 2-thiouracil demonstrated potent antiviral activity against herpes simplex virus type-1, with compounds 3c and 10c exhibiting superior efficacy compared to acyclovir [12]. The aryl methyl aminopyrimidine pharmacophore was identified as essential for antiviral activity, with structural modifications generally decreasing activity [12].

Trifluoromethylpyridine derivatives have demonstrated specific antiviral activity against tobacco mosaic virus through inhibition of coat protein assembly [13]. Compound 7b showed notable curative, protective, and inactivation activities with an half maximal effective concentration value of 20.5 micrograms per milliliter, superior to commercial ningnanmycin [13]. The mechanism involves binding to viral coat protein and disruption of virus particle self-assembly, representing a novel approach to antiviral intervention [13].

Structure-Activity Relationship Studies of Trifluoromethylpyrimidine Analogues

Comprehensive structure-activity relationship studies of trifluoromethylpyrimidine analogues have revealed critical insights into the molecular determinants of biological activity. These investigations have focused on systematic modifications at various positions of the pyrimidine ring to optimize potency, selectivity, and pharmacological properties [14] [15] [16].

Extensive research on 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide derivatives, which serve as inhibitors of nuclear factor kappa B and activator protein-1 mediated transcriptional activation, has established fundamental structure-activity principles [15] [16]. Studies examining substitutions at the 2-, 4-, and 5-positions of the pyrimidine ring using solution-phase combinatorial methodology revealed position-specific requirements for optimal activity [16].

At the 2-position, introduction of fluorine in place of chlorine resulted in compounds with comparable activity to the parent molecule [15] [16]. However, other substitutions at this position generally resulted in significant loss of activity, indicating a narrow tolerance for structural modification. The 2-methyl analogue demonstrated comparable in vitro activity while showing improved Caco-2 permeability, suggesting potential for enhanced oral bioavailability [16].

The trifluoromethyl group at the 4-position showed remarkable flexibility in structure-activity relationships. This group could be successfully replaced with methyl, ethyl, chlorine, or phenyl substituents without substantial loss of activity [15] [16]. This finding indicates that the 4-position can accommodate diverse substituents while maintaining biological activity, providing opportunities for property optimization through medicinal chemistry approaches.

The carboxamide group at the 5-position proved critical for activity and could not be relocated without complete loss of biological function [16]. When the carboxamide was moved to the 6-position, activity was entirely eliminated, demonstrating the position-dependent nature of this functional group. This finding emphasizes the importance of precise spatial arrangement of hydrogen-bonding groups for target interaction.

Recent investigations of pyrimidine-4-carboxamides as inhibitors of N-acyl phosphatidylethanolamine phospholipase D revealed additional structure-activity insights [17]. The study demonstrated that cyclopropylmethylamide represents the optimal R1 substituent, suggesting occupation of a small lipophilic pocket in the target binding site. Substitution with more polar analogues generally resulted in decreased activity, although glycine methyl ester showed equipotent activity to the lead compound [17].

Advanced structure-activity relationship studies using three-dimensional quantitative structure-activity relationship methodologies have provided additional insights into trifluoromethylpyrimidine optimization [18]. Two-dimensional multiple linear regression analysis generated statistically significant models with correlation coefficients of 0.9207 and cross-validated correlation coefficients of 0.8187 [18]. These studies indicated the importance of hydrogen bond acceptor groups and specific structural features for enhanced activity [18].

The electron-withdrawing properties of the trifluoromethyl group play a crucial role in structure-activity relationships. Comparative studies demonstrate that trifluoromethyl substituents increase lipophilicity with logarithmic partition coefficient values typically ranging from 2.5 to 3.5, while providing resistance to oxidative degradation [4]. This combination of properties proves critical for pharmacokinetic optimization and metabolic stability [4].

Prodrug Development Utilizing Iodo-Trifluoromethyl Synergy

The development of prodrugs incorporating iodo-trifluoromethyl synergy represents an innovative approach to overcoming pharmaceutical limitations while leveraging the unique properties of both halogen substituents. This strategy exploits the complementary characteristics of iodine and trifluoromethyl groups to create compounds with enhanced bioavailability, tissue selectivity, and therapeutic efficacy [19] [20] [21].

The ProTide technology represents a particularly successful example of prodrug development that can be applied to iodo-trifluoromethyl compounds [21]. This approach involves masking nucleotide analog hydroxyl groups with aromatic amino acid esters, enabling enhanced cellular penetration and targeted intracellular activation. Tenofovir alafenamide hemifumarate, developed using ProTide technology and approved by the Food and Drug Administration in 2015, demonstrates superior tissue targeting with reduced doses compared to previously used formulations [21].

The unique electronic properties of the iodo-trifluoromethyl combination provide distinct advantages in prodrug design. The trifluoromethyl group enhances metabolic stability and lipophilicity, facilitating membrane penetration and distribution to target tissues [5] [22]. Simultaneously, the iodine substituent can participate in specific biochemical transformations that enable controlled drug release through enzymatic or chemical mechanisms [23].

Cyclic phosphorus-containing prodrug compounds have emerged as promising vehicles for iodo-trifluoromethyl derivatives [19]. These systems utilize liver-specific metabolism to achieve targeted drug delivery while minimizing systemic exposure. The approach is particularly valuable for compounds requiring hepatic activation or those intended for liver-specific therapeutic applications [19].

Enzyme-directed prodrug therapy represents another avenue for utilizing iodo-trifluoromethyl synergy [21]. This strategy employs antibody-directed enzyme prodrug therapy, gene-directed enzyme prodrug therapy, or polymer-directed enzyme prodrug therapy to achieve tissue-specific activation. The unique chemical properties of iodo-trifluoromethyl compounds make them particularly suitable for these targeting approaches [21].

The development of trifluoromethyl-containing heterocyclic compounds through building block strategies has provided new opportunities for prodrug design [22]. Recent advances in synthetic methodology enable efficient construction of trifluoromethylated heterocycles, which can be further functionalized with appropriate prodrug moieties. These approaches have been particularly successful in pharmaceutical and agrochemical applications where enhanced bioavailability and selectivity are required [22].

Electrophilic trifluoromethylation using hypervalent iodine reagents has emerged as a powerful tool for prodrug development [23]. This methodology enables introduction of trifluoromethyl groups under mild conditions while maintaining the integrity of sensitive functional groups. The resulting compounds often exhibit enhanced pharmacological properties compared to their non-fluorinated analogues [23].

Advanced prodrug strategies have focused on exploiting the unique reactivity of iodine substituents for controlled drug release [24]. Enzymatic cleavage of carbon-iodine bonds can be achieved through specific enzymatic pathways, enabling tissue-selective activation. This approach is particularly valuable for targeting specific cell types or disease states where particular enzymes are overexpressed [24].

The combination of iodine and trifluoromethyl substituents also enables development of dual-mechanism prodrugs. These systems can undergo sequential transformations, with initial metabolism of the iodine-containing moiety followed by secondary activation involving the trifluoromethyl group. This approach provides enhanced control over drug release kinetics and tissue distribution [20].

Recent investigations into trifluoromethoxylation reagents have expanded the scope of prodrug development for fluorinated compounds [25]. These methodologies enable introduction of trifluoromethoxy groups, which exhibit distinct pharmacological properties compared to trifluoromethyl substituents. The combination with iodine functionalities provides additional opportunities for sophisticated prodrug design [25].

XLogP3

1.8

Dates

Last modified: 08-19-2023

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